molecular formula C15H11Cl2N3O5 B3841592 2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide

2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide

Cat. No.: B3841592
M. Wt: 384.2 g/mol
InChI Key: DIJCADUBXLUSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide is an organic compound with the molecular formula C15H11Cl2N3O5. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of chloro, nitro, and phenoxy groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide involves multiple steps. One common method includes the etherification reaction of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from acetone, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can result in various substituted derivatives .

Scientific Research Applications

2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide is unique due to its combination of chloro, nitro, and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O5/c16-9-1-4-11(5-2-9)25-8-14(21)18-19-15(22)12-6-3-10(20(23)24)7-13(12)17/h1-7H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCADUBXLUSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.